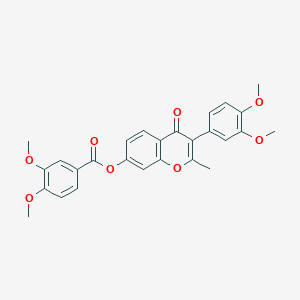

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Description

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic flavonoid derivative featuring a chromen-4-one core. Key structural attributes include:

- 2-Methyl substituent: Enhances steric stability.

- 3-(3,4-Dimethoxyphenyl) group: Introduces electron-withdrawing methoxy groups, influencing electronic properties and metabolic resistance.

- 7-Position ester linkage: Connects the chromenone moiety to a 3,4-dimethoxybenzoate group, modulating solubility and reactivity.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-15-25(16-6-10-20(30-2)23(12-16)32-4)26(28)19-9-8-18(14-22(19)34-15)35-27(29)17-7-11-21(31-3)24(13-17)33-5/h6-14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOBVTORUVKOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This article synthesizes diverse research findings to elucidate the biological activity of this compound.

Chemical Structure

The chemical structure of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate can be represented as follows:

This structure features a chromenone core substituted with a 3,4-dimethoxyphenyl group and a benzoate moiety.

1. Anticancer Activity

Research has indicated that compounds similar to 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related chromenone derivatives can inhibit the proliferation of breast cancer cells (MCF-7) and other tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Chromenone Derivative A | MCF-7 | 10.5 |

| Chromenone Derivative B | Hek293 | 15.2 |

| 3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl Benzoate | MCF-7 | TBD |

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through inhibition of key enzymes involved in inflammatory processes. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the synthesis of pro-inflammatory mediators .

Table 2: Inhibition of Inflammatory Enzymes

| Enzyme | Inhibition (%) at 50 μM |

|---|---|

| COX-1 | TBD |

| COX-2 | TBD |

| LOX-15 | TBD |

3. Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound. The presence of methoxy groups in its structure enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

Table 3: Antioxidant Activity Assays

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | TBD |

| ABTS Scavenging Activity | TBD |

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzyme Activity: The compound may act as a competitive inhibitor for enzymes such as COX and LOX, which are involved in inflammation and cancer progression.

- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

- Free Radical Scavenging: The antioxidant properties are likely due to the ability of the methoxy groups to donate electrons and neutralize free radicals.

Case Studies

Several case studies have highlighted the efficacy of chromenone derivatives in clinical settings:

- Anti-cancer Study: A study demonstrated that a related chromenone derivative significantly reduced tumor size in vivo models by inducing apoptosis in cancer cells.

- Inflammation Model: In an animal model of arthritis, administration of the compound led to reduced swelling and pain, correlating with decreased levels of inflammatory cytokines.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 4c : 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 2-aminobenzoate

- Key Differences: Hydroxyl groups at positions 3,4 (phenyl) and 5,7 (chromenone) increase polarity and hydrogen-bonding capacity.

- Research Findings: Higher antioxidant activity (e.g., DPPH radical scavenging) due to phenolic -OH groups. Lower metabolic stability compared to methoxylated analogs, as hydroxyl groups undergo rapid conjugation .

Compound 4d : 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 2-methoxybenzoate

- Key Differences :

- Mixed hydroxyl/methoxy substitution balances polarity and lipophilicity.

- Research Findings :

Compound from : 3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one

- Key Differences :

- Ether-ester side chain at position 7 introduces a ketone and additional methoxy group.

- Predicted increased blood-brain barrier penetration in silico models .

Compound from : 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

- Key Differences :

- Benzodioxepin ring replaces 3,4-dimethoxyphenyl, increasing lipophilicity and conformational rigidity.

- Ethyl group at position 6 adds steric bulk.

- Research Findings :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.